molecular formula C16H20N2O B2691275 3-(4-Phenylpiperazin-1-yl)cyclohex-2-en-1-one CAS No. 1023878-45-6

3-(4-Phenylpiperazin-1-yl)cyclohex-2-en-1-one

Cat. No. B2691275
M. Wt: 256.349
InChI Key: GYDMNDMVELFDIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-(4-Phenylpiperazin-1-yl)cyclohex-2-en-1-one” is a chemical compound with the molecular formula C16H20N2O and a molecular weight of 256.34 . It is also known by the registry number ZINC000002561539 .


Molecular Structure Analysis

The molecular structure of “3-(4-Phenylpiperazin-1-yl)cyclohex-2-en-1-one” consists of 16 carbon atoms, 20 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(4-Phenylpiperazin-1-yl)cyclohex-2-en-1-one” include a molecular weight of 256.34 . Other properties such as melting point, boiling point, and density are not detailed in the available resources.

Scientific Research Applications

Antifungal Agents

  • Scientific Field: Pharmacology
  • Application Summary: A new series of 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines were synthesized as potential antifungal agents .
  • Methods of Application: The compounds were synthesized via intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones, mediated by polyphosphoric acid (PPA) .

Antimicrobial Activity

  • Scientific Field: Medicinal Chemistry
  • Application Summary: A series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized and evaluated for their antimicrobial activity .
  • Methods of Application: The compounds were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .
  • Results: The newly synthesized compounds exhibited significant antibacterial and antifungal activity. The most active compounds were further investigated using docking studies with the crystal structure of oxidoreductase .

Antitumor Activity

  • Scientific Field: Pharmacology
  • Application Summary: A new series of 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines were synthesized and evaluated for their antitumor activity .
  • Methods of Application: The compounds were synthesized via intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones, mediated by polyphosphoric acid (PPA) .

Cholinesterase Inhibitors

  • Scientific Field: Medicinal Chemistry
  • Application Summary: Certain compounds, such as (3-chlorophenyl)(4-phenylpiperazin-1-yl)methanethione, were synthesized and evaluated for their potential as cholinesterase inhibitors .
  • Methods of Application: The specific methods of synthesis were not provided in the source .
  • Results: The compound (3-chlorophenyl)(4-phenylpiperazin-1-yl)methanethione was found to be the most potent against cholinesterase enzymes .

Safety And Hazards

The safety, risk, hazard, and Material Safety Data Sheet (MSDS) information for “3-(4-Phenylpiperazin-1-yl)cyclohex-2-en-1-one” may be available , but the specifics are not detailed in the available resources.

properties

IUPAC Name

3-(4-phenylpiperazin-1-yl)cyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O/c19-16-8-4-7-15(13-16)18-11-9-17(10-12-18)14-5-2-1-3-6-14/h1-3,5-6,13H,4,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYDMNDMVELFDIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CC(=O)C1)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Phenylpiperazin-1-yl)cyclohex-2-en-1-one

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